Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-
Description
The compound Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- features a pyrimidine ring substituted at the 2-position with a 4-(diphenylmethyl)piperazine moiety. This structure combines the aromatic pyrimidine core, a common scaffold in medicinal chemistry, with a piperazine linker modified by a lipophilic diphenylmethyl group. Piperazine-substituted pyrimidines are often explored for their bioactivity, particularly in central nervous system (CNS) disorders and metabolic diseases, due to their ability to modulate receptors and enzymes .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)24-14-16-25(17-15-24)21-22-12-7-13-23-21/h1-13,20H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADREBHJMMWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189609 | |
| Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3605-02-5 | |
| Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds
The pyrimidine ring is classically constructed via cyclocondensation between β-dicarbonyl compounds and nitrogen-rich reagents. A widely adopted method involves reacting diethyl malonate with urea under acidic conditions (e.g., HCl or H₂SO₄) to form 2,4,6-trihydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 2,4,6-trichloropyrimidine, a versatile intermediate for nucleophilic substitutions.
Critical Parameters :
Alternative Routes Using Enaminones
Enaminones, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , react with amidines to form pyrimidine derivatives. For example, treating 4-chlorophenylguanidine with DMF-DMA in ethanol at reflux produces 2-amino-4-(4-chlorophenyl)pyrimidine, which can be further functionalized.
Optimization of Synthetic Efficiency
Solvent and Base Selection
| Parameter | SNAr Reaction | Buchwald–Hartwig Amination |
|---|---|---|
| Solvent | DMF, DMAc | Toluene, dioxane |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Catalyst | None | Pd(OAc)₂/Xantphos |
| Temperature | 100–120°C | 60–80°C |
| Yield Range | 45–65% | 55–75% |
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (70–90% purity).
- Recrystallization : Ethanol/water mixtures improve purity to >95%.
Analytical Validation of Structure
Spectroscopic Characterization
- ¹H NMR : Distinct signals for diphenylmethyl protons (δ 7.2–7.4 ppm, multiplet) and piperazine methylene groups (δ 2.5–3.5 ppm).
- ¹³C NMR : Pyrimidine carbons appear at δ 155–165 ppm; quaternary carbons of diphenylmethyl at δ 140–145 ppm.
- HRMS : Molecular ion peak [M+H]⁺ at m/z 330.4 confirmed for C₂₁H₂₂N₄.
X-ray Crystallography
Single-crystal analysis resolves the planar pyrimidine ring and axial orientation of the piperazinyl group, ensuring correct regiochemistry.
Challenges and Alternative Approaches
Steric Hindrance Mitigation
The bulky diphenylmethyl group impedes nucleophilic attack on pyrimidine. Strategies include:
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits distinct reactivity profiles due to its structural components:
3.1. Piperazine Moiety
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Alkylation/Acylation : The secondary amines in the piperazine ring react with electrophiles (e.g., alkyl halides, acyl chlorides) to form quaternary salts or amides .
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Coordination Chemistry : The nitrogen atoms can bind metal ions (e.g., Cu, Zn), enabling applications in catalysis or sensing .
3.2. Pyrimidine Core
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Electrophilic Substitution : The electron-rich aromatic ring undergoes reactions with nitration or halogenation agents, facilitated by activating groups like methyl or phenyl substituents .
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Condensation Reactions : The carbonyl group participates in nucleophilic additions, forming Schiff bases or hydrazones with aldehydes or hydrazines .
Table 2: Reactivity Pathways
| Reaction Type | Reactants/Conditions | Products | Reference |
|---|---|---|---|
| Alkylation | Chloroacetamide + NaH | Substituted acetamides | |
| Suzuki Coupling | Chloropyrimidine + arylboronic acids | Arylpyrimidines |
Biological Activities
The compound exhibits notable pharmacological properties, primarily due to its interaction with monoamine oxidases (MAOs) and neurotransmitter receptors:
4.1. Monoamine Oxidase Inhibition
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MAO-A Selectivity : Derivatives of this compound show potent inhibitory activity against MAO-A (IC50 = 0.12–1.5 µM), with selectivity ratios (MAO-A vs. MAO-B) ranging from 10:1 to 50:1 .
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Mechanism : The diphenylmethyl group enhances lipophilicity, facilitating binding to the MAO-A active site .
4.2. Neurotransmitter Modulation
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Serotonin and Dopamine : The piperazine moiety interacts with 5-HT2A and D2 receptors, contributing to antidepressant and antipsychotic effects .
Table 3: MAO Inhibition Data
| Compound | MAO-A IC50 (µM) | Selectivity Ratio | Reference |
|---|---|---|---|
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives | 0.12–1.5 | 10:1–50:1 |
Scientific Research Applications
Medicinal Chemistry
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- has been investigated for various therapeutic properties:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Antiviral Properties : Its structural characteristics allow it to interact with viral enzymes, potentially inhibiting viral replication.
- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving the inhibition of cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP) enzymes .
Biological Studies
Research has focused on the compound's interactions with biological macromolecules:
- DNA/RNA Interaction : Due to its nucleotide-like structure, it may bind to nucleic acids, influencing genetic expression and cellular processes.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is crucial for its therapeutic effects in inflammatory diseases and cancer .
Chemical Synthesis
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex pharmacologically active compounds due to its reactivity in various chemical reactions such as oxidation and substitution.
- Coordination Chemistry : The compound acts as a ligand in coordination complexes, enhancing the development of new materials with specific properties.
Case Study 1: Anticancer Activity
A study published in PubMed Central highlighted the development of pyrimidine-based drugs targeting cancer cells. The research demonstrated that derivatives of pyrimidine, including 2-(4-(diphenylmethyl)-1-piperazinyl)-, showed significant cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Research
In another investigation, pyrimidine derivatives were tested for their antiviral efficacy against influenza viruses. The results indicated that certain modifications to the pyrimidine structure enhanced antiviral activity by inhibiting viral entry into host cells. This underscores the potential of pyrimidine derivatives in developing antiviral therapeutics .
Mechanism of Action
The mechanism of action of pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP), leading to anti-inflammatory and anticancer effects . It may also interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Properties
Key Observations:
- Molecular Weight and Lipophilicity: The diphenylmethyl group in the target compound increases molecular weight (~370) compared to smaller substituents like pyrazinyl (242.28) or benzodioxolylmethyl (334.8).
- Basicity (pKa) : The target compound's piperazinyl group has an estimated pKa of ~13.2, similar to imidazolylmethyl analogs (13.23 in E8). This high basicity contrasts sharply with the pyrazinyl derivative (pKa 4.87), suggesting differences in ionization states under physiological conditions .
- Thermal Stability : Estimated boiling points for diphenylmethyl- and imidazolylmethyl-substituted compounds (~580°C) exceed those of Piribedil (469.4°C), likely due to stronger van der Waals interactions from aromatic substituents .
Hypoglycemic Activity ()
A study on 4-amino-2-(1-piperazinyl)pyrimidines demonstrated that:
- The 2-(1-piperazinyl)pyrimidine core is essential for hypoglycemic activity.
- Substituents influencing basicity (pKa) and molecular weight correlate with efficacy. For example, 4-acylated or acryloyl groups enhance activity, while bulky groups may reduce bioavailability .
- Implication for Target Compound : The diphenylmethyl group’s bulkiness and high pKa may limit hypoglycemic effects but could favor CNS-targeted activity.
Target Compound’s Potential Profile
The diphenylmethyl group’s lipophilicity and steric bulk may position the compound for CNS applications , similar to Piribedil. However, its high molecular weight and density (~1.24 g/cm³) could pose challenges in formulation and solubility compared to smaller analogs like Lesopitron .
Biological Activity
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is a heterocyclic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article discusses its biological properties, mechanisms of action, and relevant case studies.
Overview of Pyrimidine Structure
Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound features a diphenylmethyl group attached to a piperazine ring, which enhances its interaction with biological systems. This structural configuration is crucial for its diverse pharmacological applications.
The biological activity of Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP), leading to anti-inflammatory and anticancer effects.
- DNA/RNA Interaction : Due to its structural similarity to nucleotides, it may influence DNA and RNA interactions, potentially affecting cellular proliferation and apoptosis .
Biological Activities
The compound exhibits a range of biological activities, as summarized below:
Antitumor Activity
A study evaluated several pyrimidine derivatives for their anticancer properties. The derivatives were tested against breast cancer cell lines, showing significant inhibition of tumor cell proliferation. Notably, certain substitutions on the pyrimidine ring enhanced antitumor activity compared to others .
Antimicrobial Properties
Research has indicated that pyrimidine derivatives possess notable antimicrobial activity. For instance, a series of synthesized compounds demonstrated effective inhibition against various bacterial strains, highlighting their potential as new antibiotics .
Neuropharmacological Effects
In another study focusing on the central nervous system (CNS), pyrimidine derivatives were synthesized and tested for monoamine oxidase (MAO) inhibitory activity. Compounds exhibited selective MAO-A inhibition, suggesting potential use in treating depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(diphenylmethyl)-1-piperazinyl)pyrimidine, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via condensation reactions. A key method involves reacting 2-(1-piperazinyl)pyrimidine with diphenylmethyl halides in polar aprotic solvents (e.g., diethylformamide) under reflux. For example, a protocol using 1,4-dibromobutane as a linker and K₂CO₃ as a base achieved yields >80% by optimizing molar ratios (1:1.1 for reagents) and reflux duration (17 hours) . Excess base and controlled temperature (80–100°C) minimize side reactions like N-alkylation of the pyrimidine ring.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for peaks at ~1586 cm⁻¹ (C=N stretching in pyrimidine) and ~2843 cm⁻¹ (C-H stretching in diphenylmethyl groups) .
- NMR : Key signals include δ 7.35–7.39 ppm (diphenylmethyl aromatic protons) and δ 3.80 ppm (piperazinyl N-CH₂ protons). Coupling constants (e.g., J = 2.4–4.7 Hz) confirm substituent orientation .
- Mass Spectrometry : Validate molecular weight (e.g., 340.46 g/mol for Decloxizine analogs) .
Q. How does the diphenylmethyl-piperazinyl moiety influence solubility and bioavailability?
- Methodological Answer : The diphenylmethyl group enhances lipophilicity (logP ~3.5 predicted), reducing aqueous solubility but improving membrane permeability. To balance this, researchers use co-solvents (e.g., ethanol) in formulation or introduce hydrophilic groups (e.g., hydroxyls) during derivatization .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) across studies be resolved?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare experimental NMR data with computational predictions (e.g., density functional theory) .
- Consult standardized databases (e.g., NIST Chemistry WebBook) for reference spectra .
- Replicate synthesis under controlled conditions to isolate batch-specific impurities .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Use a central 2-(1-piperazinyl)pyrimidine core and vary substituents (e.g., halogenation at pyrimidine C4/C6) .
- Catalysis : Pd-mediated coupling (e.g., Suzuki for aryl groups) introduces diversity while maintaining yield .
- High-Throughput Screening : Test intermediates for bioactivity early to prioritize derivatives .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to 5-HT₁A receptors, focusing on piperazinyl N-atoms and pyrimidine π-π stacking .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with Asp116 and Ser199 residues .
Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
